2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole
Description
The compound 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole features a 1H-1,3-benzodiazole core linked via a piperazine-sulfonyl bridge to a 3,5-dimethyl-1,2-oxazole moiety. The sulfonyl group introduces strong electron-withdrawing effects, which can influence the electronic properties of adjacent substituents, such as methyl groups on the isoxazole ring . This structural motif is common in bioactive molecules targeting enzymes or receptors, where the sulfonamide group enhances binding affinity or modulates solubility .
Properties
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-11-15(12(2)24-19-11)25(22,23)21-9-7-20(8-10-21)16-17-13-5-3-4-6-14(13)18-16/h3-6H,7-10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMBNPYGPGVCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole typically involves multiple steps. One common approach starts with the preparation of the benzodiazole core, followed by the introduction of the piperazine ring. The final step involves the sulfonylation of the piperazine ring with the dimethyl-oxazole moiety under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole exerts its effects is complex and involves multiple pathways. It is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrimidine Derivatives
The compound 4-[5-Bromo-4-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]pyrimidin-2-yl]morpholine () replaces the benzodiazole core with a pyrimidine-morpholine system. Despite sharing the sulfonyl-piperazine-isoxazole motif, this derivative exhibits low potency against Bcr-Abl kinase (IC₅₀ > 500,000 nM), suggesting that the benzodiazole core may offer superior binding interactions compared to pyrimidine .
Benzimidazole Derivatives
In , a benzimidazole-containing compound with the same sulfonyl-piperazine-isoxazole group is complexed with BRD4 bromodomain. Benzimidazole cores are known for strong π-π stacking and hydrogen-bonding interactions in kinase inhibitors.
Substituent Effects
Sulfonyl Group Influence
The sulfonyl group at the 4-position of the isoxazole ring increases the acidity of adjacent methyl groups (e.g., at the 5-position), as demonstrated in 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine derivatives (). This electronic activation facilitates regioselective condensation reactions, a property that may enhance the reactivity of the target compound in medicinal chemistry applications .
Fluorophenyl and Acetamide Derivatives
The compound 2-[4-[4-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorophenyl]piperazin-1-yl]-N,N-diethyl-2-phenylacetamide () shares the isoxazole-sulfonyl-piperazine motif but incorporates a fluorophenyl-acetamide group. Its higher lipophilicity (xlogP = 3.9) compared to benzodiazole derivatives suggests that the benzodiazole core may improve aqueous solubility, a critical factor in drug development .
Data Tables
Table 1: Structural and Activity Comparison
*Estimated based on structural analogs.
Research Findings and Implications
- Core Structure : The benzodiazole core may offer a balance between solubility and target affinity compared to pyrimidine (low activity) or benzimidazole (high-affinity but higher molecular weight).
- Sulfonyl Group : Enhances electronic activation of adjacent substituents, enabling regioselective modifications critical for drug optimization .
- Substituent Lipophilicity : Fluorophenyl and morpholine groups increase logP, whereas benzodiazole may improve solubility for pharmacokinetic optimization .
Biological Activity
The compound 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, structure, and biological properties based on recent research findings.
Synthesis and Structural Characterization
The synthesis of the compound involves the reaction of a sulfonamide derivative with a piperazine moiety, followed by the introduction of a benzodiazole ring. The structural elucidation has been achieved through various spectroscopic techniques, including NMR and mass spectrometry. The compound's molecular formula is .
Biological Activity Overview
The biological activity of this compound has been evaluated through several in vitro and in vivo studies. Key areas of investigation include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, minimal inhibitory concentrations (MIC) were determined for both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : Studies have demonstrated that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. These activities suggest its potential in treating conditions related to enzyme dysregulation .
1. Antimicrobial Activity
The antimicrobial efficacy was assessed using standard strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The results are summarized in Table 1.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 12.5 | Antibacterial |
| Control | 25 | Standard Reference |
The compound demonstrated an MIC of 12.5 µg/mL against E. coli, indicating strong antibacterial properties compared to the control .
2. Enzyme Inhibition Studies
The enzyme inhibition assays revealed that the compound effectively inhibited AChE with an IC50 value of 8.5 µM, which is comparable to known inhibitors in the field.
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| Acetylcholinesterase | 8.5 | Donepezil (10 µM) |
| Urease | 15.0 | Urea (20 µM) |
These results indicate that the compound could be beneficial in therapeutic applications targeting neurodegenerative diseases and urinary infections .
Case Studies
In a recent study published in Pharmaceutical Biology, researchers evaluated the effects of this compound on cell lines associated with cancer. The results indicated that it significantly inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 6 to 10 µM depending on the cell type .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
